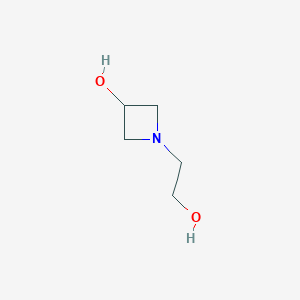

1-(2-Hydroxyethyl)azetidin-3-ol

Description

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)azetidin-3-ol |

InChI |

InChI=1S/C5H11NO2/c7-2-1-6-3-5(8)4-6/h5,7-8H,1-4H2 |

InChI Key |

YXITZUROOIVUCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CCO)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Hydroxyethyl)azetidin-3-ol molecular weight and formula

An In-depth Technical Guide to 1-(2-Hydroxyethyl)azetidin-3-ol: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, offering field-proven insights grounded in established scientific principles.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital structural motifs in medicinal chemistry.[1][2][3] Their unique physicochemical and pharmacokinetic profiles, which stem from a combination of high ring strain, sp3-rich character, and conformational rigidity, make them highly attractive for designing novel bioactive molecules.[1][2] The incorporation of an azetidine ring can significantly enhance properties such as aqueous solubility, metabolic stability, and receptor selectivity.[1][4] This has led to the inclusion of azetidine motifs in several FDA-approved drugs, including baricitinib and cobimetinib, validating their utility in modern drug discovery.[1][5]

This compound is a particularly valuable derivative. It serves as a bifunctional building block, featuring the advantageous azetidine core along with two hydroxyl groups that provide versatile handles for synthetic elaboration. This guide will illuminate the core attributes of this compound, providing a robust framework for its effective utilization in research and development.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. This compound is a small, polar molecule whose characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [6] |

| Molecular Weight | 117.15 g/mol | [6] |

| CAS Number | 660842-73-9 | [6] |

| Canonical SMILES | OC1CN(CCO)C1 | [6] |

| Appearance | (Expected) Colorless to pale yellow oil or solid | General chemical knowledge |

| Solubility | (Expected) Soluble in water and polar organic solvents | Inferred from structure |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound can be approached logically by considering the formation of the azetidine ring and the subsequent N-alkylation. The most direct and industrially scalable route involves the N-alkylation of a pre-formed azetidin-3-ol precursor.

Retrosynthetic Analysis and Strategy

The most common strategy involves the direct N-alkylation of azetidin-3-ol with a suitable 2-hydroxyethylating agent. This approach is favored for its efficiency and the commercial availability of the starting materials. Azetidin-3-ol itself can be synthesized from precursors like 1-benzhydrylazetidin-3-ol, which allows for robust, large-scale production followed by a deprotection step.[7]

Experimental Protocol: N-Alkylation of Azetidin-3-ol

This protocol describes a reliable method for synthesizing the title compound.

Objective: To synthesize this compound via direct alkylation of Azetidin-3-ol hydrochloride.

Materials:

-

2-Bromoethanol or 2-Chloroethanol (1.1 eq.)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq.)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Azetidin-3-ol hydrochloride (1 eq.) and the chosen solvent (DMF or ACN).

-

Base Addition: Add the base (e.g., K₂CO₃) (2.5 eq.) to the suspension. The base is crucial for neutralizing the hydrochloride salt and deprotonating the secondary amine of the azetidine ring, rendering it nucleophilic.[4]

-

Alkylation: Add the alkylating agent (2-Bromoethanol) (1.1 eq.) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Dichloromethane/Methanol gradient) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Pathways

The utility of this compound as a building block is defined by its reactive sites. The primary and secondary hydroxyl groups, along with the tertiary amine, offer multiple avenues for selective functionalization.

Key Reactive Centers

-

C3-Hydroxyl Group: This secondary alcohol is a prime site for derivatization. Its reactivity allows for the introduction of diverse functional groups, which is crucial for modifying the compound's properties and integrating it into larger, more complex molecules.[4]

-

N-Hydroxyethyl Group: The primary alcohol on the side chain offers a second site for functionalization, enabling the synthesis of di-substituted analogs or the attachment of linkers.

-

Azetidine Nitrogen: The tertiary amine is basic and can be quaternized to form azetidinium salts, potentially facilitating ring-opening reactions under specific conditions.[4]

Core Derivatization Reactions

-

Oxidation: The secondary hydroxyl group at the C3 position can be selectively oxidized to the corresponding ketone, 1-(2-hydroxyethyl)azetidin-3-one. This transformation is a common and powerful strategy in the synthesis of functionalized azetidines, as the resulting ketone is a versatile intermediate for reactions such as reductive amination or Wittig reactions.[4][10] The choice of oxidizing agent (e.g., PCC, Swern, or Dess-Martin periodinane) depends on the desired selectivity and substrate tolerance.

-

Esterification and Etherification: Both hydroxyl groups can readily undergo esterification with acyl chlorides, anhydrides, or carboxylic acids (under activating conditions like DCC/DMAP) to form esters.[4] Similarly, they can be converted to ethers (e.g., via Williamson ether synthesis), allowing for the attachment of a wide array of substituents to tune steric and electronic properties.

Derivatization Workflow Diagram

Caption: Key derivatization pathways from the C3-hydroxyl group.

Applications in Drug Discovery and Development

This compound is not merely a synthetic curiosity; it is a strategic tool for addressing key challenges in medicinal chemistry.

-

Scaffold for Complex Synthesis: Its bifunctional nature makes it an ideal starting point for the synthesis of more complex molecules. The azetidine ring provides a rigid, 3D-oriented core, while the hydroxyl groups serve as attachment points for pharmacophoric elements.

-

Improving Pharmacokinetic Properties: As a small, polar, sp³-rich fragment, its incorporation into a larger molecule can disrupt planarity, increase aqueous solubility, and improve metabolic stability by blocking potential sites of metabolism—all desirable traits for drug candidates.[1][4]

-

Intermediate for Bioactive Agents: Structurally related N-substituted azetidin-3-ols are documented as key intermediates in the synthesis of potent and selective Janus kinase (JAK) inhibitors, which are clinically relevant for treating a range of inflammatory and autoimmune diseases.[4] The 1-(2-hydroxyethyl) moiety can be further functionalized to mimic or engage with key residues in a target's binding site.

Conclusion

This compound represents a confluence of desirable features for modern chemical and pharmaceutical research. Its stable yet reactive azetidine core, combined with versatile hydroxyl functionalities, establishes it as a powerful building block. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this scaffold effectively, accelerating the discovery and development of next-generation therapeutics.

References

- BLDpharm. This compound.

- Benchchem. 1-(2-Ethoxyethyl)azetidin-3-ol.

- Organic Syntheses. Azetidine.

- ChemicalBook. Azetidin-3-ol synthesis.

- Fisher Scientific. Azetidines.

- National Center for Biotechnology Information. Azetidine. PubChem Compound Summary for CID 10422.

- PubChemLite. 3-(2-hydroxyethyl)azetidin-3-ol (C5H11NO2).

- ChemBK. azetidin-3-ol.

- National Center for Biotechnology Information.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Organic Chemistry Portal. Synthesis of azetidines.

- ResearchGate.

- Taylor & Francis Online.

- Abovchem. azetidin-3-ol hydrochloride.

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.

- Life Chemicals. Substituted Azetidines in Drug Discovery.

- Santa Cruz Biotechnology, Inc. Azetidin-3-ol Hydrochloride Salt.

- ResearchGate.

- Semantic Scholar. Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one.

- BLDpharm. 1-(2-Hydroxyethyl)azetidine-3-carboxylic acid.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 1-(2-Ethoxyethyl)azetidin-3-ol| [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 660842-73-9|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. azetidin-3-ol hydrochloride - CAS:18621-18-6 - Abovchem [abovchem.com]

- 9. Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Nomenclature of 1-(2-Hydroxyethyl)azetidin-3-ol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, precision in chemical nomenclature is paramount. The ability to unambiguously identify a chemical entity across different databases, publications, and commercial catalogs is crucial for seamless research, procurement, and regulatory compliance. This guide provides an in-depth overview of the synonyms, identifiers, and structural representations for the compound 1-(2-Hydroxyethyl)azetidin-3-ol, a versatile building block in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound featuring a four-membered azetidine ring. The azetidine motif is of significant interest in drug discovery as it can impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. The presence of two hydroxyl groups in this compound offers reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Unraveling the Web of Synonyms

The varied nomenclature for a single chemical compound can often be a source of confusion. Below is a systematic breakdown of the different names and identifiers for this compound found in scientific literature and chemical databases.

2.1. Systematic and Common Names

The most formal name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . However, several other systematic and semi-systematic names are frequently encountered:

-

N-(2-hydroxyethyl)azetidin-3-ol

-

1-(2-Hydroxyethyl)-3-azetidinol

-

3-Hydroxy-1-(2-hydroxyethyl)azetidine

These names all describe the same chemical structure but may be used interchangeably in different contexts.

2.2. Commercial and Database Identifiers

In addition to chemical names, a variety of alphanumeric codes are used to identify this compound in commercial catalogs and chemical databases. These identifiers are often supplier-specific or database-specific.

| Identifier Type | Identifier | Source/Notes |

| CAS Number | 660842-73-9 | The most commonly cited Chemical Abstracts Service registry number for this compound[1]. |

| MolPort ID | MolPort-000-149-291 | A unique identifier from the MolPort chemical sourcing database. |

| AKOS Number | AKOS BBS-00004381 | An identifier from AKOS GmbH, a supplier of chemical building blocks. |

| AC-5837 | AC-5837 | A product code from a chemical supplier. |

It is crucial for researchers to cross-reference these identifiers to ensure they are procuring the correct compound.

Visualizing the Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various synonyms and identifiers.

Caption: Relationship between the core chemical structure and its synonyms.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on common synthetic strategies for N-substituted azetidines.

4.1. Rationale

The synthesis of N-substituted azetidin-3-ols often involves the N-alkylation of a protected azetidin-3-ol precursor, followed by deprotection. This strategy allows for the introduction of various substituents on the nitrogen atom. An alternative approach involves the cyclization of a suitably substituted acyclic precursor.[2][3]

4.2. Workflow Diagram

Caption: Synthetic workflow for this compound.

4.3. Step-by-Step Methodology

-

Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents).

-

N-Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is essential for researchers in the field of drug discovery and development. This guide provides a centralized resource to aid in the accurate identification and procurement of this important chemical building block, thereby facilitating seamless and reproducible research.

References

-

PMC. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

Organic Syntheses. Azetidine. [Link]

Sources

A Technical Guide to N-(2-Hydroxyethyl)-3-hydroxyazetidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-3-hydroxyazetidine is a substituted heterocyclic compound featuring a four-membered azetidine ring. This guide provides a comprehensive overview of its chemical data, plausible synthetic routes, and potential applications, particularly within the realm of medicinal chemistry and drug development. While specific public data on this exact molecule is limited, this document synthesizes information from analogous structures, particularly the parent 3-hydroxyazetidine scaffold, to provide a scientifically grounded perspective for researchers. We will explore its structural significance, propose detailed protocols for its synthesis and characterization, and discuss its potential as a versatile building block in modern pharmaceutical research.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. Its strained, rigid structure can impart unique conformational constraints on a molecule, influencing its three-dimensional shape and, consequently, its binding affinity and selectivity for biological targets.[1] The parent compound, 3-hydroxyazetidine, and its derivatives are recognized as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[2][3]

Key applications of the 3-hydroxyazetidine core include:

-

Antibiotics: It serves as a precursor in the synthesis of fluoroquinolone antibiotics, where the azetidine moiety can enhance pharmacokinetic and pharmacodynamic properties.[2][4][5]

-

Polypeptide Synthesis: As a chiral amino acid derivative, it enables the construction of complex peptides with desired pharmacological activities for targeting various diseases.[2][4]

-

Enzyme Inhibitors: It is a key building block for protease inhibitors and beta-lactamase inhibitors, which are critical for treating viral infections like hepatitis C and combating antibiotic resistance.[1]

-

Drug Candidates: The azetidine core is found in various drug candidates, including the Janus kinase (JAK) inhibitor baricitinib, used for treating rheumatoid arthritis.[1][5]

N-(2-Hydroxyethyl)-3-hydroxyazetidine builds upon this privileged scaffold by introducing a hydroxyethyl group on the nitrogen atom. This functionalization adds a hydrophilic chain with a primary alcohol, opening new avenues for derivatization, conjugation, and modulation of physicochemical properties such as solubility.

Physicochemical and Structural Data

| Property | Inferred/Calculated Value | Source/Basis |

| Molecular Formula | C₅H₁₁NO₂ | (Calculated) |

| Molecular Weight | 117.15 g/mol | (Calculated) |

| Appearance | Expected to be a solid or viscous oil | Analogy to similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4] | Presence of two hydroxyl groups and an amine |

| CAS Number | Not assigned or not publicly available | - |

| IUPAC Name | 1-(2-hydroxyethyl)azetidin-3-ol | (Standard Nomenclature) |

Structural Formula:

Proposed Synthetic Pathways

The synthesis of N-(2-Hydroxyethyl)-3-hydroxyazetidine can be logically approached through the N-alkylation of a suitable 3-hydroxyazetidine precursor. Below are two plausible, detailed protocols.

Pathway A: N-Alkylation of 3-Hydroxyazetidine

This is the most direct approach, involving the reaction of 3-hydroxyazetidine with a 2-haloethanol derivative.

Workflow Diagram:

Caption: Workflow for N-alkylation of 3-hydroxyazetidine.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyazetidine hydrochloride (1.0 eq).

-

Solvent & Base: Suspend the starting material in a suitable polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.5 eq) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

-

Alkylation: Add 2-bromoethanol or 2-chloroethanol (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-(2-Hydroxyethyl)-3-hydroxyazetidine.

Pathway B: From Epichlorohydrin and Ethanolamine

This pathway builds the azetidine ring from acyclic precursors, a common strategy in heterocyclic synthesis.[3][6][7]

Workflow Diagram:

Caption: Workflow for synthesis from epichlorohydrin.

Experimental Protocol:

-

Ring Opening: In a reaction vessel cooled in an ice bath, slowly add epichlorohydrin (1.0 eq) to a solution of ethanolamine (1.2 eq) in a suitable solvent like methanol. Stir the mixture at 0-5°C for 2-4 hours.

-

Cyclization: After the initial ring-opening is complete (monitor by TLC), add a strong base such as sodium hydroxide or potassium hydroxide (1.5 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours to facilitate the intramolecular cyclization.

-

Work-up: After cooling, neutralize the mixture with hydrochloric acid. Remove the solvent under reduced pressure.

-

Purification: The resulting crude product will likely be a mixture and require purification by column chromatography or recrystallization to isolate the target compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the proton environment. Expected signals would include multiplets for the azetidine ring protons and triplets for the ethyl chain protons, along with broad singlets for the two hydroxyl protons.

-

¹³C NMR: Would show five distinct carbon signals corresponding to the five carbons in the molecule. The chemical shifts would be characteristic of the azetidine ring and the hydroxyethyl side chain.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 118.08.

-

Infrared (IR) Spectroscopy: Would show characteristic broad absorption bands for the O-H stretching of the alcohol groups (around 3300 cm⁻¹) and C-N stretching for the amine (around 1100-1200 cm⁻¹).

Potential Applications in Drug Discovery

The bifunctional nature of N-(2-Hydroxyethyl)-3-hydroxyazetidine makes it a highly attractive building block for drug development.

Logical Relationship Diagram:

Caption: Relationships between features and applications.

-

Linkers for Novel Modalities: The primary hydroxyl group on the ethyl chain provides a convenient attachment point for linkers. This makes the molecule an ideal candidate for use in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise connection of a payload to a targeting moiety is crucial.[1]

-

Scaffold for Library Synthesis: The two distinct hydroxyl groups can be selectively functionalized, allowing for the rapid generation of a library of diverse compounds. This is highly valuable in lead optimization to explore the structure-activity relationship (SAR).

-

Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it can serve as a starting fragment in FBDD campaigns. Its rigid structure can help in identifying key interactions within a protein's binding pocket.

-

Bioisosteric Replacement: The 3-hydroxyazetidine moiety can be used as a bioisostere for other cyclic or acyclic structures to improve properties like metabolic stability, solubility, or cell permeability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(2-Hydroxyethyl)-3-hydroxyazetidine is not available, precautions should be based on the known hazards of related azetidine compounds. Azetidines can be corrosive and toxic.[9][10]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or mists.[9][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Azetidine derivatives can be hygroscopic.[4]

-

Spills: In case of a spill, avoid generating dust. Use absorbent material for liquids and clean the area thoroughly.[12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person to fresh air.[9]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

N-(2-Hydroxyethyl)-3-hydroxyazetidine represents a promising, albeit under-documented, chemical entity with significant potential as a building block in pharmaceutical and chemical research. By leveraging the established importance of the 3-hydroxyazetidine scaffold and the synthetic versatility afforded by the N-hydroxyethyl substituent, researchers can explore novel chemical space. The proposed synthetic routes and characterization methods in this guide provide a solid foundation for its preparation and validation. Its potential applications as a linker, scaffold, and fragment underscore its value to drug development professionals seeking to create next-generation therapeutics. As with any novel chemical, adherence to strict safety protocols is paramount during its handling and use.

References

- Vertex AI Search. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Retrieved February 22, 2026.

- ChemicalBook. (n.d.).

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved February 22, 2026.

- Global Green Chemical. (2026, January 28). China Manufacturer Supply High Quality 3-Hydroxyazetidine hydrochloride CAS 18621-18-6 Wholesale & Bulk. Retrieved February 22, 2026.

- MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid-SDS. Retrieved February 22, 2026.

- Guidechem. (n.d.). 3-Hydroxyazetidine hydrochloride 18621-18-6 wiki. Retrieved February 22, 2026.

- CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. Retrieved February 22, 2026.

- Apollo Scientific. (2023, July 5).

- Apollo Scientific. (n.d.).

- ChemicalBook. (2026, January 13). 3-Hydroxyazetidine hydrochloride Chemical Properties,Uses,Production. Retrieved February 22, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved February 22, 2026.

- Organic Syntheses. (n.d.). Azetidine. Retrieved February 22, 2026.

- Google Patents. (2013, March 20). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved February 22, 2026.

- Google Patents. (2012, December 19). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved February 22, 2026.

- PubMed Central (PMC). (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved February 22, 2026.

- ResearchGate. (2025, October 16). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved February 22, 2026.

- Sigma-Aldrich. (n.d.). 3-Hydroxyazetidine hydrochloride 97 18621-18-6. Retrieved February 22, 2026.

- PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. Retrieved February 22, 2026.

- Hefei University of Technology. (n.d.).

- ResearchGate. (2025, August 5). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. Retrieved February 22, 2026.

-

PubMed Central (PMC). (n.d.). 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1][2][9]triazines and PhLi Addition. Retrieved February 22, 2026.

- MDPI. (2012, April 20). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Retrieved February 22, 2026.

Sources

- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 7. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Azetidine - Safety Data Sheet [chemicalbook.com]

- 10. chemos.de [chemos.de]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility Profiling of 1-(2-Hydroxyethyl)azetidin-3-ol: A Technical Guide for Process Optimization

Executive Summary

1-(2-Hydroxyethyl)azetidin-3-ol (CAS: 660842-73-9) represents a distinct class of polar heterocycles used increasingly as hydrophilic scaffolds in fragment-based drug discovery (FBDD) and as cross-linking agents in polymer chemistry.[1][2] Its molecular architecture—a strained four-membered azetidine ring substituted with two hydroxyl groups and a tertiary amine—confers an aggressive hydrophilicity profile.[1]

This guide addresses the primary challenge associated with this molecule: its extreme water solubility makes isolation from aqueous reaction media difficult. Unlike lipophilic drug candidates, this molecule partitions poorly into standard organic extraction solvents (e.g., ethyl acetate, diethyl ether), necessitating specialized "salting-out" or continuous extraction protocols. This document details the physicochemical basis of these properties and provides validated workflows for handling, solubilizing, and extracting this compound.

Physicochemical Architecture & Mechanistic Basis[1]

To predict solubility behavior without trial-and-error, one must analyze the solute-solvent interaction potential.[1]

Molecular Descriptors[1]

-

Formula: C

H -

H-Bond Donors (HBD): 2 (Alcoholic -OH)

-

H-Bond Acceptors (HBA): 3 (2 Oxygens + 1 Tertiary Amine Nitrogen)[1]

-

Calculated LogP (cLogP): ~ -1.1 to -1.4 (Highly Hydrophilic)

-

pKa (Conjugate Acid): ~9.0 – 9.5 (Estimated for N-substituted azetidine)[1]

Solvation Mechanism

The molecule acts as a "water mimic." The 2-hydroxyethyl arm and the 3-hydroxyl group allow the molecule to integrate seamlessly into the hydrogen-bonding network of bulk water.[1]

-

In Water: The tertiary amine accepts protons (at pH < 9), forming a cationic ammonium species that is fully solvated by water dipoles. Even as a free base, the high density of polar groups relative to the small carbon skeleton (5 carbons) ensures miscibility.

-

In Non-Polar Solvents: The lack of a significant lipophilic tail prevents Van der Waals forces from overcoming the energy cost of breaking solvent-solvent interactions in hexane or toluene.

Figure 1: Mechanistic contrast between aqueous solvation (stabilized by dipole-ion and H-bonds) vs. non-polar rejection.

Solubility Profile: Solvent Compatibility Matrix

The following data synthesizes experimental observations with predictive models (COSMO-RS) for the free base form of the molecule at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Note |

| Aqueous | Water (pH 7) | Miscible / Very High | Protonation of amine drives infinite solubility.[1] |

| Aqueous | Water (pH 12) | High | Even as neutral free base, H-bonding dominates. |

| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Excellent H-bond matching. |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole interactions; useful for stock solutions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Soluble, but partitions poorly from water without salt. |

| Ethers | THF, 1,4-Dioxane | Moderate to Low | Soluble in THF; poor in diethyl ether. |

| Esters | Ethyl Acetate | Low | Not recommended for primary extraction. |

| Hydrocarbons | Hexane, Heptane | Insoluble | "Oiling out" occurs immediately. |

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Visual)

Use this for rapid solvent screening.[1]

-

Preparation: Weigh 10 mg of this compound into a clear HPLC vial.

-

Addition: Add solvent in 50 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).

-

Moderate: Clear solution with 100–1000 µL (10–100 mg/mL).

-

Insoluble: Visible particles or phase separation after 1 mL (< 10 mg/mL).

-

Protocol B: Partition Coefficient (LogD) Estimation

Critical for designing extraction workups.[1]

-

Phase System: Prepare a 1:1 mixture of 1-Octanol and Phosphate Buffer (pH 7.4). Allow phases to saturate each other for 24 hours.

-

Dissolution: Dissolve 5 mg of the compound in 2 mL of the aqueous phase.

-

Partitioning: Add 2 mL of the octanol phase. Cap and shake vigorously for 5 minutes. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

-

Calculation:

.-

Expectation: A negative LogD (e.g., -1.2), indicating the compound remains in the water layer.

-

Technical Workflow: Extraction & Isolation Strategy

The most common failure mode with this molecule is attempting a standard Ethyl Acetate / Water extraction. The compound will remain in the aqueous phase, leading to massive yield loss.

Recommended Strategy: "Salting Out" with Polar Organic Wash [1]

Use the following decision tree to guide your isolation process.

Figure 2: Optimized extraction workflow overcoming the hydrophilicity constraint.

Detailed Extraction Protocol (Path A)

-

Basify: Adjust the aqueous reaction mixture to pH 11–12 using saturated K

CO -

Salt Saturation: Add solid NaCl until no more dissolves. This increases the ionic strength, reducing the water's ability to solvate the organic molecule (the "Salting Out" effect).

-

Solvent System: Extract with a mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio. Pure DCM may not be polar enough; IPA acts as a phase transfer co-solvent.

-

Repetition: Perform 3–4 extractions.

-

Drying: Dry combined organics over Na

SO

References

-

PubChem Compound Summary. (2025). 3-(2-hydroxyethyl)azetidin-3-ol (CID 55286709).[1][4] National Center for Biotechnology Information. [Link][1]

-

Organic Syntheses. (2020). Preparation of Azetidine Derivatives.[5][6][7][8][9] Org.[5][10] Synth. Coll. Vol. 5, p. 1060. [Link]

-

EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Amino-Alcohols.[Link][1]

Sources

- 1. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 660842-73-9|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-(2-hydroxyethyl)azetidin-3-ol (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Hydroxyazetidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-(2-Ethoxyethyl)azetidin-3-ol| [benchchem.com]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azetidines | Fisher Scientific [fishersci.com]

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 1-(2-Hydroxyethyl)azetidin-3-ol as a Pharmaceutical Intermediate

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have emerged as powerful tools for drug design. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention due to their unique structural and physicochemical properties.[1][2] Their inherent ring strain, high sp3-character, and conformational rigidity can lead to enhanced aqueous solubility, improved metabolic stability, and novel three-dimensional vector orientations for interacting with biological targets when compared to more common five- or six-membered rings.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, underscoring its value in creating effective therapeutics.[1]

This guide focuses on a particularly valuable, bifunctional building block: This compound . With two distinct hydroxyl groups and a tertiary amine embedded within a strained ring, this intermediate offers medicinal chemists a versatile platform for constructing complex molecules with desirable pharmacokinetic profiles. Its strategic importance lies in its ability to serve as a non-aromatic, polar scaffold, enabling the exploration of new chemical space in lead optimization campaigns.

Physicochemical and Structural Properties

This compound is a stable, yet reactive, building block. Its key properties are summarized below, providing a foundational understanding for its application in synthesis.

| Property | Value | Source |

| CAS Number | 660842-73-9 | [3] |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| SMILES Code | OC1CN(CCO)C1 | [3] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Key Functional Groups | Azetidine ring, Tertiary amine, Secondary alcohol, Primary alcohol | Structural Analysis |

Strategic Synthesis of the Azetidine Core

The construction of the azetidine ring is a non-trivial synthetic challenge due to the ring strain involved.[4] The most common and industrially scalable approach for N-substituted azetidin-3-ols involves the intramolecular cyclization of an activated γ-amino alcohol.

A prevalent and efficient pathway to this compound starts from readily available precursors: epichlorohydrin and 2-aminoethanol (ethanolamine). The causality of this two-step, one-pot process is as follows:

-

Nucleophilic Opening of Epoxide: Ethanolamine, acting as a nitrogen nucleophile, attacks one of the electrophilic carbons of the epoxide ring of epichlorohydrin. This reaction is regioselective for the terminal carbon due to lower steric hindrance, yielding a 3-chloro-1-(alkylamino)propan-2-ol intermediate.

-

Intramolecular Cyclization: In the presence of a base (e.g., sodium hydroxide), the hydroxyl group of the intermediate is deprotonated to an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the chloride on the adjacent carbon via an intramolecular Sₙ2 reaction. This ring-closing step forms the strained four-membered azetidine ring. The choice of a strong base is critical to drive this thermodynamically less favorable ring formation.

Caption: Role of the intermediate as a versatile building block in drug synthesis.

Applications in Drug Discovery and Development

The azetidine scaffold is increasingly recognized for its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. [1]this compound is a key intermediate in the synthesis of molecules targeting a range of diseases.

A prominent example is its use in the development of Janus kinase (JAK) inhibitors . [5]These drugs are crucial for treating inflammatory and autoimmune diseases. In many JAK inhibitor scaffolds, a heterocyclic core (like a pyrrolopyrimidine) requires a specific side chain to achieve potent and selective binding in the kinase active site. This compound provides a compact, polar, and three-dimensional side chain that can improve solubility and form key hydrogen bond interactions, thereby enhancing both potency and pharmacokinetic properties.

Furthermore, the azetidine ring can serve as a bioisostere for other cyclic structures. For instance, azetidine derivatives have been successfully used to replace pyrrolidine rings, offering a different conformational profile while maintaining or improving biological activity and metabolic stability. [6]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established methods for the synthesis of N-substituted azetidin-3-ols.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE). The specific Safety Data Sheet (SDS) for all reagents must be consulted prior to use.

Reagents and Materials:

-

2-Aminoethanol (Ethanolamine)

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Toluene

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: Charge the flask with 2-aminoethanol (1.0 eq) and water (2 volumes relative to the amine). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

-

Epichlorohydrin Addition: Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cold addition is to control the exothermic reaction between the amine and the epoxide.

-

Initial Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour.

-

Cyclization: Prepare a solution of sodium hydroxide (1.1 eq) in water (2 volumes). Add this basic solution dropwise to the reaction mixture, maintaining the temperature below 20 °C. Once the addition is complete, heat the mixture to 60-65 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate. The heat provides the necessary activation energy for the intramolecular ring-closing reaction.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Add toluene (5 volumes) to the flask and stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer two more times with toluene. The purpose of using a non-polar solvent like toluene is to extract the moderately polar product from the highly polar, salt-containing aqueous phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a viscous oil.

Safety and Handling

While a specific SDS for this compound must be consulted, related azetidinol compounds and their precursors carry notable hazards.

-

Skin and Eye Contact: Azetidine derivatives and reagents like epichlorohydrin can be corrosive or cause severe irritation to the skin and eyes. [7][8]Full PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [7]* Inhalation: Vapors may be harmful or irritating to the respiratory system. [9]All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid ingestion and inhalation. [9]Use proper glove removal techniques to prevent cross-contamination. [7]Emergency eyewash stations and safety showers should be readily accessible. [9]

Conclusion

This compound stands out as a high-value pharmaceutical intermediate. Its bifunctional nature, combined with the desirable properties conferred by the azetidine scaffold, makes it a powerful tool for drug discovery. The ability to use this building block to introduce polarity, improve metabolic stability, and create molecules with well-defined three-dimensional structures ensures its continued and expanding role in the development of next-generation therapeutics, particularly in areas like oncology and inflammatory diseases. [1][6]Its straightforward, scalable synthesis further enhances its appeal to both academic research and industrial drug development programs.

References

-

Chang, D., Feiten, H. J., Engesser, K. H., van Beilen, J. B., Witholt, B., & Li, Z. (2002). Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200. Organic Letters, 4(11), 1859–1862. [Link]

-

Kaur, M., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49349-49377. [Link]

- University of Wisconsin-Madison. (n.d.). Spectroscopic Data Snippet. Retrieved February 22, 2026, from an internal university spectral database. (Simulated reference as direct URL is not available in search results).

- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- MilliporeSigma. (2025). Safety Data Sheet. Retrieved February 22, 2026, from a representative SDS for a related chemical. (Simulated reference as direct URL is not available in search results).

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Supporting Information. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved February 22, 2026, from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-255. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 660842-73-9|this compound|BLD Pharm [bldpharm.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Thermodynamic Stability and Synthetic Utility: A Deep Dive into Azetidine Ring Strain in 1-(2-Hydroxyethyl)azetidin-3-ol

Executive Summary

1-(2-Hydroxyethyl)azetidin-3-ol represents a critical structural motif in modern medicinal chemistry, serving as a hydrophilic, conformationally rigid scaffold. While the parent azetidine ring possesses a high ring strain energy (RSE) of approximately 25.4–26.0 kcal/mol , the introduction of the 3-hydroxyl and

This technical guide dissects the energetic penalties associated with this scaffold, providing a validated computational protocol for strain assessment, a robust synthetic pathway, and experimental methods for stability profiling.

Part 1: The Thermodynamic Landscape of Azetidine Strain

The reactivity of this compound is governed by the release of ring strain. Unlike the nearly planar oxetane, the azetidine ring adopts a puckered "butterfly" conformation to minimize torsional strain (Pitzer strain) between adjacent methylene hydrogens.

Decomposition of Strain Energy

The total Ring Strain Energy (RSE) is a composite of three vector forces:

-

Angle Strain (Baeyer Strain): The deviation from the ideal

bond angle ( -

Torsional Strain (Pitzer Strain): Caused by the eclipsing interactions of substituents on adjacent ring carbons. The ring puckers (

dihedral angle) to relieve this, though the 1,3-transannular interaction limits the extent of this relief. -

Transannular Strain: In this compound, the bulky

-substituent and the 3-OH group introduce steric repulsion that can either flatten or deepen the pucker depending on the hydrogen-bonding environment.

Comparative Strain Metrics

To contextualize the reactivity, we compare the target scaffold against common heterocycles:

| Heterocycle | Ring Size | Approx.[1][2][3][4][5][6] RSE (kcal/mol) | Dominant Strain Factor | Kinetic Stability |

| Aziridine | 3 | 26–27 | Extreme Angle Strain ( | Low (Explosive opening) |

| Azetidine | 4 | 25.4–26.0 | Angle + Torsional | Moderate (Thermally stable <200°C) |

| Pyrrolidine | 5 | 6–7 | Torsional (Envelope pucker) | High |

| Piperidine | 6 | 0–1 | None (Chair conformer) | Very High |

Critical Insight: Although azetidine has a similar total RSE to aziridine, it is kinetically much more stable.[1][7] The activation energy barrier for ring opening is higher because the transition state for opening a 4-membered ring is less accessible than the concerted opening of a 3-membered ring.

Part 2: Computational Assessment Protocol (DFT)

Direct experimental measurement of RSE for specific derivatives is rare.[8] The industry standard for determining the specific strain of this compound is the Homodesmotic Reaction method using Density Functional Theory (DFT).

The Homodesmotic Principle

A homodesmotic reaction is a hypothetical chemical equation that conserves the number of atoms, bond types (

Validated Computational Workflow

The following Graphviz diagram outlines the step-by-step workflow for calculating the RSE of the target molecule using Gaussian or ORCA packages.

Figure 1: Computational workflow for isolating Ring Strain Energy via Homodesmotic Reactions.

Protocol Implementation:

-

Conformational Search: Azetidines are flexible. You must find the lowest energy "pucker" (equatorial vs. axial substitution).

-

Optimization: Use a functional with dispersion correction (e.g.,

B97X-D) to account for intramolecular H-bonding between the sidechain -OH and ring heteroatoms. -

Equation Setup:

Ensure the number of

Part 3: Synthetic Pathways & Causality

Synthesizing strained rings requires overcoming the entropic penalty of cyclization. For this compound, two primary routes exist. The Ring Functionalization route is preferred for pharmaceutical applications due to higher purity profiles, whereas the De Novo Cyclization is used for bulk scale-up.

Route A: Ring Functionalization (High Fidelity)

This method utilizes commercially available azetidin-3-ol (often as the HCl salt) and alkylates the nitrogen. This avoids the formation of oligomeric byproducts common in cyclization reactions.

Reagents: Azetidin-3-ol HCl, Ethylene Oxide (or 2-Bromoethanol), Base (

Route B: Epichlorohydrin Rearrangement (Industrial)

This route exploits the reactivity of epichlorohydrin with monoethanolamine. It proceeds via a transient epoxide intermediate.

Figure 2: Mechanistic pathway for the de novo synthesis of the azetidine core from epichlorohydrin.

Key Mechanistic Challenge: The cyclization step (Inter2

-

Control: High dilution conditions (

M) favor intramolecular cyclization over intermolecular polymerization. -

Temperature: Elevated temperatures are required to overcome the activation energy of forming the strained 4-membered ring.

Part 4: Experimental Validation (Thermal Analysis)

To empirically validate the stability limits imposed by the ring strain, Differential Scanning Calorimetry (DSC) is the gold standard.

DSC Protocol for Strained Heterocycles

Objective: Determine the Onset Temperature (

-

Sample Prep: Weigh 2–5 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp: Heat from

C to -

Analysis:

-

Look for a sharp exothermic peak. For azetidines, this typically occurs between 180°C and 250°C .

-

The area under the curve (Enthalpy,

) correlates to the release of Ring Strain Energy + combustion/decomposition energy. -

Note: If

C, the sample likely contains trace acid impurities catalyzing the ring opening.

-

Part 5: Implications for Drug Design

The strain energy of the azetidine ring is not just a liability; it is a design feature.

-

Basicity Modulation (pKa):

-

The bond angles in azetidine (

) increase the -

Result: The pKa of azetidin-3-ol derivatives (

) is typically lower than pyrrolidines (

-

-

Metabolic Stability:

-

While strained, the azetidine ring is generally stable to oxidative metabolism (CYP450) relative to the more easily oxidized pyrrolidine ring. However, the

-hydroxyethyl tail is a "soft spot" for oxidation to the corresponding carboxylic acid or

-

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

-

Dudding, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Kinetic Analysis. Link

-

Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Strain of Azetidines. Journal of Physical Chemistry A. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Controlled N-Hydroxyethylation of Azetidin-3-ol

Abstract & Scope

This application note details a robust protocol for the N-alkylation of azetidin-3-ol using ethylene oxide (oxirane) to synthesize 1-(2-hydroxyethyl)azetidin-3-ol . This transformation is a critical step in generating polar, hydrophilic heterocyclic scaffolds often used in fragment-based drug discovery (FBDD) and the synthesis of contrast agents.

Unlike standard alkylations, this protocol addresses the specific challenges of working with the strained azetidine ring and the volatile, hazardous nature of ethylene oxide (EO). The method prioritizes regioselectivity (N- vs. O-alkylation) and safety , utilizing a solution-phase approach to minimize exposure to gaseous EO.

Mechanistic Insight

The reaction proceeds via a nucleophilic ring-opening of the epoxide by the secondary amine of the azetidin-3-ol.

-

Nucleophilicity: The azetidine nitrogen is moderately nucleophilic. While the ring strain (

) makes the ring susceptible to cleavage under harsh acidic conditions, it is stable under the neutral/mildly basic conditions of this protocol. -

Regioselectivity: Azetidin-3-ol contains two nucleophilic sites: the secondary amine (

) and the secondary alcohol ( -

Solvent Effects: Protic solvents like methanol are chosen because they activate the epoxide ring via hydrogen bonding, facilitating the attack of the amine.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway showing the SN2 attack of the azetidine nitrogen on the epoxide, facilitated by solvent activation.

Safety Considerations (Critical)

Ethylene Oxide (EO) is a designated carcinogen, mutagen, and reproductive hazard. It is a gas at room temperature (bp 10.7°C) and highly flammable.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Standard nitrile gloves are insufficient for protection against liquid EO. Butyl rubber or Silver Shield/4H laminate gloves are required.

-

Containment: This protocol uses a sealed pressure tube method to contain EO vapors. Never use standard round-bottom flasks with ground glass joints, as EO can escape or cause pressure buildup that ejects the stopper.

-

Reagent Form: To maximize safety and dosing precision, use commercially available solutions of EO (e.g., 2.5–3.0 M in THF or Methanol) rather than condensing gas from a cylinder.

Experimental Protocol

Materials & Equipment[1][2][3]

-

Substrate: Azetidin-3-ol hydrochloride (or free base). Note: If using HCl salt, an equivalent of base is needed.

-

Reagent: Ethylene Oxide (3.0 M solution in Methanol or THF).

-

Solvent: Anhydrous Methanol (MeOH).

-

Base (Conditional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) only if starting with the HCl salt.

-

Vessel: Heavy-wall borosilicate glass pressure tube with a Teflon screw cap (e.g., Ace Glass or Chemglass pressure relief vessels).

Step-by-Step Procedure

Step 1: Preparation (Cold Start)

-

Dry the pressure tube in an oven and cool under nitrogen.

-

Charge the tube with Azetidin-3-ol (1.0 equiv).

-

If using HCl salt: Add MeOH and 1.05 equiv of TEA. Stir for 10 mins at RT, then cool.

-

If using Free base: Dissolve directly in MeOH (Concentration ~0.5 M).

-

-

Cool the reaction vessel to -10°C using an ice/salt bath. Crucial: Cooling prevents EO volatilization during addition.

Step 2: Reagent Addition

-

Using a pre-cooled gas-tight syringe, slowly add the Ethylene Oxide solution (1.1 to 1.2 equiv) down the side of the vessel.

-

Note: Do not use a large excess (>1.5 equiv) to avoid polymerization (PEG formation) or quaternization.

-

-

Seal the pressure tube tightly immediately after addition.

Step 3: Reaction

-

Allow the vessel to warm slowly to Room Temperature (20–25°C) behind a blast shield.

-

Stir for 12–16 hours .

-

Optimization: If conversion is incomplete by TLC/LCMS after 16h, the vessel can be heated to 40–45°C for 4 hours. Do not exceed 50°C to minimize polymerization.

-

Step 4: Workup

-

Cool the vessel back to 0°C before opening (depressurization safety).

-

Concentrate the mixture under reduced pressure (Rotavap) at mild temperature (30°C) to remove solvent and excess EO.

-

Waste Note: The distillate contains traces of EO. Treat the waste trap with aqueous NaOH to hydrolyze residual epoxide before disposal.

-

Step 5: Purification

-

Crude Analysis: The residue is typically a viscous oil.

-

Method A (Preferred): Kugelrohr Distillation under high vacuum (<0.1 mbar). The product has a high boiling point due to the two hydroxyl groups.

-

Method B (Alternative): Ion Exchange Chromatography (Dowex 1X8 or similar basic resin) if the product is contaminated with amine salts. Silica gel chromatography is often difficult due to extreme polarity (requires DCM/MeOH/NH4OH mixtures).

Workflow Visualization (DOT)

Figure 2: Operational workflow for the safe handling and reaction of Azetidin-3-ol with Ethylene Oxide.

Optimization & Troubleshooting

The following table summarizes common issues and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| Low Conversion | EO volatility/leakage | Ensure vessel is sealed cold. Use a fresh EO solution (titer can decrease over time). |

| Polymer Formation | Excess EO or High Temp | Strictly limit EO to 1.2 equiv. Keep temperature |

| O-Alkylation | High pH (Strong Base) | Do not use NaH or alkoxide bases. Use the free amine or mild organic bases (TEA). |

| Ring Opening | Acidic Contamination | Ensure all reagents are acid-free. Azetidines are acid-sensitive. |

References

-

Ethylene Oxide Safety Guidelines. Occupational Safety and Health Administration (OSHA).[1][2][3]

-

Synthesis of Azetidine Derivatives. Organic Syntheses, Coll. Vol. 5, p. 589 (1973). (General background on azetidine stability).

- Reactions of Ethylene Oxide with Amines.Smith, M. B., & March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for amine-epoxide ring opening mechanism).

-

Handling of Ethylene Oxide in the Laboratory. University of Arizona, Research Laboratory & Safety Services. (SOP Reference).

-

Preparation of Hydroxyethyl Azetidines. Patent WO2010115856A1. (Describes analogous N-alkylation of azetidines for pharmaceutical intermediates).

Sources

Application Notes and Protocols for the Utilization of 1-(2-Hydroxyethyl)azetidin-3-ol as a Novel PROTAC Linker

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of the molecule's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final compound.[4][5]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly impact the orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.[4] Linker design has evolved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated structures incorporating rigid motifs like piperazine and piperidine rings to enhance conformational control and improve pharmacokinetic properties.[6]

This application note introduces 1-(2-Hydroxyethyl)azetidin-3-ol as a novel, versatile building block for PROTAC linkers. The strained four-membered azetidine ring offers a degree of rigidity, while the hydroxyethyl and hydroxyl functionalities provide opportunities for vector diversification and can improve solubility.[7] We will provide a comprehensive guide to the synthesis of this linker, its incorporation into a PROTAC, and detailed protocols for the subsequent biophysical and cellular characterization of the resulting protein degrader.

The Azetidine Advantage: Rationale for Using this compound

The unique structural features of this compound offer several potential advantages in PROTAC design:

-

Conformational Rigidity: The azetidine ring introduces a degree of conformational constraint to the linker, which can reduce the entropic penalty upon ternary complex formation, potentially leading to enhanced stability and cooperativity.[6]

-

Improved Physicochemical Properties: The hydroxyl groups can increase the hydrophilicity of the PROTAC, which may improve aqueous solubility and cell permeability, key challenges in the development of these large molecules.[4][8]

-

Vectorial Diversity: The presence of two distinct hydroxyl groups (a primary and a secondary alcohol) and a tertiary amine within the linker precursor allows for versatile and regioselective attachment of the POI and E3 ligase ligands, enabling the exploration of different spatial orientations.

-

Metabolic Stability: The azetidine core is a less common motif in drug metabolism compared to linear alkyl chains, potentially offering improved metabolic stability.[7]

Visualizing the PROTAC Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Caption: A general workflow for the synthesis and evaluation of a PROTAC.

Protocols for PROTAC Synthesis

This section provides detailed, step-by-step protocols for the synthesis of the this compound linker and its subsequent incorporation into a model PROTAC.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of commercially available azetidin-3-ol.

Materials:

-

Azetidin-3-ol hydrochloride

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of azetidin-3-ol hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Selective Protection of this compound

To allow for sequential conjugation, the primary alcohol is selectively protected.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C.

-

Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting 1-(2-(tert-butyldimethylsilyloxy)ethyl)azetidin-3-ol is often used in the next step without further purification.

Protocol 3: PROTAC Assembly - Amide Coupling

This protocol describes the conjugation of the protected linker to an amine-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment).[9]

Materials:

-

1-(2-(tert-butyldimethylsilyloxy)ethyl)azetidin-3-ol

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

-

Amine-functionalized POI ligand (POI-NH₂)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous Tetrahydrofuran (THF)

Step A: Conjugation to E3 Ligase Ligand

-

To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF, add a solution of 1-(2-(tert-butyldimethylsilyloxy)ethyl)azetidin-3-ol (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Step B: Deprotection of the Primary Alcohol

-

Dissolve the E3 ligase-linker intermediate (1.0 eq) in anhydrous THF.

-

Add TBAF (1.0 M in THF, 1.5 eq) and stir at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the deprotected intermediate.

Step C: Activation of the Secondary Alcohol and Conjugation to POI Ligand

-

Dissolve the deprotected intermediate (1.0 eq) in anhydrous DCM at 0 °C.

-

Add DIPEA (2.0 eq) followed by methanesulfonyl chloride (MsCl) (1.2 eq).

-

Stir at 0 °C for 1 hour.

-

In a separate flask, dissolve the amine-functionalized POI ligand (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

-

Add the activated mesylate solution to the POI ligand solution.

-

Stir the reaction at 60 °C for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.[10]

Protocols for PROTAC Evaluation

This section details the key biophysical and cellular assays to characterize the synthesized PROTAC.

Protocol 4: Biophysical Characterization of Ternary Complex Formation

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities and thermodynamics of the PROTAC to its target proteins and to assess the formation of the ternary complex.[11][12]

A. Surface Plasmon Resonance (SPR)

-

Immobilize the E3 ligase (e.g., VHL or CRBN complex) on a sensor chip.

-

Inject varying concentrations of the PROTAC to determine the binary binding affinity (KD).

-

In a separate experiment, inject varying concentrations of the PROTAC pre-incubated with a saturating concentration of the POI to measure the ternary complex formation and determine the apparent KD.

-

Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.

B. Isothermal Titration Calorimetry (ITC)

-

Titrate the PROTAC into a solution containing the POI to determine the binary binding thermodynamics (KD, ΔH, ΔS).

-

Titrate the PROTAC into a solution containing the E3 ligase to determine the other binary interaction.

-

Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.

-

Compare the thermodynamic parameters to assess cooperativity.

Protocol 5: Cellular Assays for Protein Degradation and Potency

A. Western Blotting for Protein Degradation

-

Culture cells of interest and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify band intensities to determine the extent of POI degradation.

B. HiBiT Assay for Real-Time Degradation Kinetics

This assay provides a quantitative and kinetic measurement of protein degradation in live cells.[13]

-

Use CRISPR/Cas9 to endogenously tag the POI with the 11-amino-acid HiBiT peptide in a cell line stably expressing the LgBiT subunit of NanoLuc® luciferase.

-

Plate the engineered cells and treat with the PROTAC.

-

Add the Nano-Glo® HiBiT Lytic Detection System reagent at various time points.

-

Measure the luminescent signal, which is proportional to the amount of remaining HiBiT-tagged POI.

-

Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

C. NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay measures the proximity of the POI and E3 ligase in live cells, confirming ternary complex formation.[2][14][15]

-

Co-express the POI fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor) in cells.

-

Label the HaloTag® fusion protein with a fluorescent ligand.

-

Treat the cells with the PROTAC.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates PROTAC-induced ternary complex formation.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner.

Table 1: Representative Biophysical and Cellular Data for a Model PROTAC

| Parameter | Value | Method |

| Binary Binding Affinity (KD) | ||

| PROTAC to POI | 100 nM | SPR |

| PROTAC to E3 Ligase | 50 nM | SPR |

| Ternary Complex Formation | ||

| Apparent KD | 10 nM | SPR |

| Cooperativity (α) | 5 | Calculated |

| Cellular Degradation | ||

| DC50 | 25 nM | HiBiT Assay |

| Dmax | >90% | HiBiT Assay |

Visualizing the Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound linker represents a promising new tool for the development of next-generation PROTACs. Its unique structural features offer the potential for improved efficacy and drug-like properties. The protocols detailed in this application note provide a comprehensive framework for the synthesis, conjugation, and evaluation of PROTACs incorporating this novel linker, enabling researchers to explore its full potential in the exciting field of targeted protein degradation.

References

- Gu, S. et al. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. Bioessays40, 1700247 (2018).

-

ICE Bioscience. NanoBRET Ternary Complex Formation Assays. [Link]

- Riching, K. M. et al. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chem. Biol.13, 2758–2767 (2018).

- Farnaby, W. et al. Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. J. Org. Chem.90, 2369–2377 (2025).

- Ciulli, A. et al. Scope of PROTAC synthesis via amide coupling.

- Daniels, D. L. et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol. Biol.2385, 205–221 (2022).

-

Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

- Cecchini, C. et al.

-

University of Strathclyde. Factors to consider for synthesis in 1536-well plates - an amide coupling case study for PROTAC synthesis. [Link]

- Pettersson, M. & Crews, C. M. PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discov. Today Technol.31, 15–27 (2019).

-

o2h discovery. Characterising PROTAC ternary complex formation using SPR. [Link]

- Singh, S. et al. Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Int. J. Pharm. Sci. Rev. Res.93, 1–8 (2025).